An In-depth Technical Guide to the Chemical Properties and Physical Data of Octylbenzene-d5
An In-depth Technical Guide to the Chemical Properties and Physical Data of Octylbenzene-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and physical data for Octylbenzene-d5. The information is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this isotopically labeled compound.
Core Chemical and Physical Data
Quantitative data for Octylbenzene-d5 and its non-deuterated analog, n-Octylbenzene, are summarized in the tables below for ease of comparison. It is important to note that while the physical properties of deuterated and non-deuterated compounds are very similar, slight variations may exist. The data for n-Octylbenzene are provided as a close approximation for Octylbenzene-d5 where specific experimental data for the deuterated compound is not available.
Table 1: General and Structural Information for Octylbenzene-d5
| Property | Value |
| Chemical Name | n-Octylbenzene-2,3,4,5,6-d5 |
| Synonyms | 1-Phenyloctane-d5 |
| CAS Number | 1219799-23-1[1] |
| Molecular Formula | C₁₄H₁₇D₅[2] |
| Molecular Weight | 195.36 g/mol [1][2] |
| Isotopic Enrichment | ≥98 atom % D |
Table 2: Physical Properties of Octylbenzene-d5 and n-Octylbenzene
| Property | Octylbenzene-d5 (Estimated) | n-Octylbenzene (Experimental) |
| Appearance | Colorless liquid | Colorless liquid[3] |
| Boiling Point | ~261-263 °C | 261-263 °C[3] |
| Melting Point | ~-36 °C | -36 °C[3] |
| Density | ~0.858 g/mL at 25 °C | 0.858 g/mL at 25 °C[3] |
Spectroscopic Data
Table 3: Predicted Spectroscopic Data for Octylbenzene-d5
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the octyl chain protons. The aromatic region would show a significant reduction or absence of signals due to deuterium substitution. |
| ¹³C NMR | Signals for the eight carbons of the octyl chain and the six carbons of the benzene ring. The deuterated carbons will exhibit splitting due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated analog. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 195. Fragmentation patterns would be similar to n-octylbenzene, with characteristic losses of alkyl fragments. The presence of the d5-phenyl group would result in fragment ions with 5 additional mass units compared to the corresponding fragments of n-octylbenzene. |
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and characterization of Octylbenzene-d5.
Synthesis of Octylbenzene-d5 via H-D Exchange
A common method for the preparation of deuterated aromatic compounds is through a direct hydrogen-deuterium (H-D) exchange reaction. This process typically involves heating the non-deuterated starting material with a deuterium source, such as heavy water (D₂O), in the presence of a catalyst.
Materials:
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n-Octylbenzene
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Deuterium oxide (D₂O, 99.8 atom % D)
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Palladium on carbon (Pd/C, 10%) or other suitable catalyst
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Anhydrous sodium sulfate or magnesium sulfate
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Organic solvent (e.g., hexane or ethyl acetate)
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Round-bottom flask
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Reflux condenser
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Heating mantle with stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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To a dry round-bottom flask, add n-octylbenzene, a catalytic amount of Pd/C, and an excess of deuterium oxide.
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Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by taking small aliquots and analyzing them by GC-MS to determine the extent of deuteration.
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After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
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Extract the product into an organic solvent such as hexane.
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Wash the organic layer with water to remove any remaining D₂O.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Octylbenzene-d5.
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The product can be further purified by column chromatography or distillation if necessary.
Determination of Physical Properties
Boiling Point Determination (Micro Method):
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Seal one end of a capillary tube.
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Introduce a small amount of the liquid sample into a small test tube.
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Place the sealed capillary tube, open end down, into the test tube containing the liquid.
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Attach the test tube to a thermometer.
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Heat the assembly in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).
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Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
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When a continuous stream of bubbles is observed, remove the heat source.
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The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Density Determination:
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Accurately weigh a clean and dry pycnometer (a small glass flask of known volume).
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Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.
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Place the stopper and wipe any excess liquid from the outside.
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Weigh the filled pycnometer.
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The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of Octylbenzene-d5.
Caption: Workflow for the synthesis and characterization of Octylbenzene-d5.
